聚 A-U

描述

Poly A-U: An Overview Poly A-U, also known as polyadenylic-polyuridylic acid, is a synthetic double-stranded RNA molecule that has been widely used in scientific research. It is composed of alternating adenine and uracil nucleotides, which are linked together by phosphodiester bonds. Poly A-U is an important tool in molecular biology, as it can be used to study gene expression, RNA interference, and other cellular processes. Synthesis Method Poly A-U can be synthesized in the laboratory using chemical or enzymatic methods. Chemical synthesis involves the use of nucleotide building blocks, which are joined together using chemical reactions. Enzymatic synthesis, on the other hand, involves the use of enzymes that can catalyze the formation of phosphodiester bonds between nucleotides. Both methods have their advantages and disadvantages, and the choice of synthesis method depends on the specific research application. Scientific Research Application Poly A-U has a wide range of applications in scientific research. One of its most important uses is in the study of RNA interference (RNAi), a process by which gene expression is regulated by small RNA molecules. Poly A-U can be used to trigger RNAi by introducing double-stranded RNA into cells, which is then processed into small interfering RNAs (siRNAs) that can target specific genes for degradation. Poly A-U can also be used to study the mechanism of action of RNA-binding proteins, which play important roles in post-transcriptional regulation of gene expression. By binding to poly A-U, these proteins can affect the stability, localization, and translation of target mRNAs. Mechanism of Action The mechanism of action of poly A-U is based on its ability to mimic the structure of double-stranded RNA, which is recognized by cellular proteins involved in RNA processing and regulation. When introduced into cells, poly A-U can be recognized by the enzyme Dicer, which cleaves it into siRNAs that can target specific genes for degradation. Poly A-U can also be recognized by other RNA-binding proteins, which can affect the stability and translation of target mRNAs. Biochemical and Physiological Effects Poly A-U can have a variety of biochemical and physiological effects on cells, depending on the specific research application. For example, when introduced into cells, poly A-U can trigger RNAi, leading to the degradation of specific target mRNAs. This can result in changes in gene expression and cellular phenotype. Poly A-U can also affect the stability and translation of target mRNAs by binding to RNA-binding proteins. This can result in changes in protein expression and cellular function. Advantages and Limitations for Lab Experiments Poly A-U has several advantages for lab experiments, including its ability to trigger RNAi and its versatility in studying RNA-binding proteins. It is also relatively easy to synthesize in the laboratory, and can be modified to include specific functional groups or modifications. However, poly A-U also has some limitations for lab experiments. For example, it can be difficult to deliver into cells, and can be rapidly degraded by cellular nucleases. It can also have off-target effects, leading to unintended changes in gene expression or cellular function. Future Directions There are several future directions for the use of poly A-U in scientific research. One area of focus is the development of more efficient delivery methods, such as nanoparticles or liposomes, that can protect poly A-U from degradation and improve its uptake into cells. Another area of focus is the development of new modifications or functional groups that can enhance the specificity or activity of poly A-U. For example, modifications that improve its stability or targeting specificity could be useful for studying specific gene targets or cellular processes. Overall, poly A-U is an important tool in molecular biology, with a wide range of applications in scientific research. Its ability to trigger RNAi and study RNA-binding proteins make it a valuable resource for understanding gene expression and cellular regulation.

科学研究应用

免疫药理活性和抗肿瘤作用

聚 A-U 由双链 RNA 聚合物聚腺苷酸和聚尿苷酸组成,表现出显着的免疫药理活性,影响免疫反应的体液和细胞成分。它已表现出显着的抗肿瘤作用,超过 1000 人安全地接受了这种化合物的给药。具体来说,已经记录了其对接受术后放疗的乳腺癌患者和与化疗结合的胃癌患者的有益作用 (Tursz 等人,1990 年)。

干扰耐受诱导

聚 A-U 干扰小鼠对蛋白质抗原的耐受诱导。在耐受原注射后同时或在几小时内给予聚 A-U 可防止耐受的建立。当聚 A-U 在耐受原之前或之后给予时,这种作用会减弱 (Kong 和 Capanna,1974 年)。

物理化学行为

聚 A-U 在某些条件下会从双链复合物转变为三链复合物,对分子生物学和生物化学有影响。这种转变受温度和离子浓度影响,突出了该复合物的动态物理化学行为 (Stevens 和 Felsenfeld,1964 年)。

针对 HIV 的抗病毒特性

聚 A-U 在细胞培养中对 HIV-1 和 HIV-2 表现出显着的抗病毒活性。它延缓了 HIV 特异性细胞病变效应的发展并减少了病毒的产生。它的抑制作用似乎是在病毒进入细胞的水平上,突出了其作为抗病毒药物的潜力 (Laurent-Crawford 等人,1992 年)。

属性

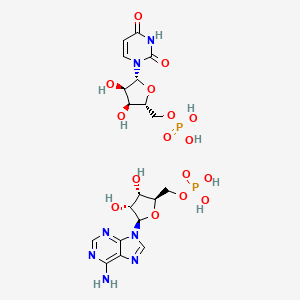

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P.C9H13N2O9P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,10-;4-,6-,7-,8-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQHQOKIMNKUEF-ZLOOHWKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N7O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25249-19-8, 24936-38-7, 24936-34-3 | |

| Record name | 5′-Adenylic acid, polymer with 5′-uridylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25249-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(A)-poly(U) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24936-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5′-Adenylic acid, homopolymer, complex with 5′-uridylic acid homopolymer (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24936-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50179654 | |

| Record name | Poly A-U | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

671.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 32741 | |

CAS RN |

24936-38-7 | |

| Record name | Poly A-U | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。